Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-
CAS No.: 69113-64-0
Cat. No.: VC16203669
Molecular Formula: C10H18N3O14P3
Molecular Weight: 497.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69113-64-0 |
|---|---|
| Molecular Formula | C10H18N3O14P3 |
| Molecular Weight | 497.18 g/mol |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C10H18N3O14P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
| Standard InChI Key | UOIHPUADFDJODZ-ZOQUXTDFSA-N |
| Isomeric SMILES | CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
| Canonical SMILES | COC1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure derives from cytidine triphosphate, with a methyl group (-CH) replacing the hydroxyl group (-OH) at the 3' position of the ribose moiety. This modification alters the sugar’s stereochemistry and hydrogen-bonding capacity, critical for its interaction with enzymes and nucleic acids. The IUPAC name, [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate, reflects its stereospecific configuration. The methyl group introduces steric hindrance, potentially affecting substrate recognition by polymerases or other enzymes .
Physical and Chemical Characteristics
Key physicochemical properties include:
The compound is typically supplied as a lithium salt solution to enhance stability . Its solubility in aqueous buffers facilitates its use in enzymatic reactions, though long-term storage in solution is discouraged due to hydrolysis risks .
Synthesis and Stability
Synthetic Pathways
While detailed synthesis protocols are proprietary, the compound is likely produced via enzymatic or chemical phosphorylation of 3'-O-methylcytidine. A related compound, 3'-O-methylcytidine (CAS No. 20594-00-7), serves as the nucleoside precursor . Phosphorylation using ATP-dependent kinases or chemical triphosphorylation reagents (e.g., Ludwig’s reagent) could yield the triphosphate form. The methyl group is introduced during ribose modification prior to phosphorylation, preserving the triphosphate moiety’s integrity .
Degradation and Stability
The triphosphate group is susceptible to hydrolysis, particularly at elevated temperatures or extreme pH. Storage at -20°C or below mitigates degradation, but repeated freeze-thaw cycles should be avoided . Enzymatic degradation by phosphatases or nucleases is also a concern, necessitating the use of enzyme inhibitors in experimental setups.
Biological Significance and Mechanisms
Role in Nucleic Acid Synthesis
In unmodified CTP, the 3'-OH group participates in phosphodiester bond formation during RNA polymerization. The 3'-O-methyl substitution blocks this process, rendering the compound a chain terminator in RNA synthesis . This property is exploited in sequencing techniques and aptamer development, where controlled termination aids in mapping nucleic acid structures .
Epigenetic and Therapeutic Applications
As a sugar-modified nucleoside triphosphate, 3'-O-methyl-CTP may influence epigenetic regulation by competing with natural nucleotides in DNA or RNA modification enzymes . For example, it could inhibit cytidine deaminases or methyltransferases, altering gene expression patterns. Preliminary studies suggest potential in antiviral therapies, where modified nucleotides disrupt viral replication machinery .
Research Applications
Aptamer Development
Aptamers, synthetic nucleic acid ligands, often incorporate modified nucleotides to enhance stability against nucleases. The 3'-O-methyl group in this compound confers resistance to exonuclease degradation, extending aptamer half-life in biological fluids . A 2024 study demonstrated its utility in constructing thrombin-binding aptamers with improved pharmacokinetic profiles .
RNA Interference (RNAi)
Small interfering RNAs (siRNAs) incorporating 3'-O-methyl-modified nucleotides exhibit reduced off-target effects and immune responses. The methyl group prevents unintended interactions with Toll-like receptors while maintaining gene-silencing efficacy .
Diagnostic Assays
The compound’s chain-terminating property enables its use in next-generation sequencing (NGS) platforms. By incorporating it during reverse transcription, researchers generate truncated cDNA fragments for precise mapping of RNA modifications.
Comparative Analysis with Related Compounds
3'-O-Methylcytidine vs. 3'-O-Methyl-CTP
The triphosphate form’s bioactivity differs significantly from its nucleoside counterpart (3'-O-methylcytidine, CID 18651938) . While the nucleoside may serve as a substrate for salvage pathways, the triphosphate directly engages with polymerases and kinases, enabling unique applications in molecular biology .
CTP vs. 3'-O-Methyl-CTP
| Feature | CTP | 3'-O-Methyl-CTP |
|---|---|---|
| 3'-Ribose Modification | -OH | -OCH |
| Role in Polymerization | Substrate for RNA polymerases | Chain terminator |
| Nuclease Resistance | Low | High |
| Therapeutic Potential | Natural metabolite | Antiviral/anticancer agent candidate |
Challenges and Future Directions
Limitations in Current Knowledge
Despite its promise, the compound’s pharmacokinetics and toxicity profiles remain poorly characterized. In vivo studies are needed to assess its stability in blood serum and potential off-target effects on human polymerases .
Opportunities for Innovation
Advances in nucleotide chemistry could enable site-specific modifications of the triphosphate group, further tailoring the compound for targeted therapies. Coupling it with delivery systems like lipid nanoparticles may enhance its efficacy in gene-silencing applications .
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